molecular formula C17H12O6 B173848 boeravinone B CAS No. 114567-34-9

boeravinone B

Cat. No.: B173848
CAS No.: 114567-34-9
M. Wt: 312.27 g/mol
InChI Key: YVVDYYFGAWQOGB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boeravinone B primarily targets the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein (P-gp) . The NorA efflux pump is responsible for the extrusion of harmful substances and antibiotics out of the bacterial cell, contributing to multidrug resistance . P-gp is a protein located in the cell membrane and plays a crucial role in the transport of various molecules across extracellular and intracellular membranes .

Mode of Action

This compound acts as a dual inhibitor of the NorA bacterial efflux pump and human P-gp . It reduces the efflux of ethidium bromide, a substrate of these pumps, thereby increasing its accumulation inside the cells . This indicates that this compound can inhibit the action of these efflux pumps, preventing them from expelling certain drugs out of the cells .

Biochemical Pathways

This compound modulates several signaling pathways. It negatively regulates the NF-κB, MAPK, and PI3K/Akt signaling pathways . These pathways are triggered by the interaction of RANKL and RANK, which are essential for osteoclast differentiation . By inhibiting these pathways, this compound suppresses osteoclast differentiation .

Pharmacokinetics

The pharmacokinetic properties of this compound contribute to its bioavailability and bioefficacy. As an inhibitor of P-gp, this compound can prevent the efflux of certain drugs that are substrates of P-gp, thereby enhancing their intracellular concentration and bioavailability . .

Result of Action

This compound has multiple effects at the molecular and cellular levelsaureus . In addition, it suppresses osteoclast differentiation, thus playing a role in bone remodeling . Furthermore, it has been shown to alter pro-inflammatory cytokines, antioxidant and inflammatory mediators in the serum and brain tissue .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction parameters such as temperature, time, and solvent concentration can affect the yield of this compound from Boerhavia diffusa . Moreover, the presence of other substances, such as ciprofloxacin, can enhance the inhibitory effect of this compound on the NorA efflux pump .

Biochemical Analysis

Biochemical Properties

Boeravinone B interacts with various enzymes and proteins. It has been identified as a dual inhibitor of the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein . It also interacts with the receptors of VEGF, EGF, BCl 2, Caspase-3, and Caspase-9 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the minimum inhibitory concentration (MIC) of ciprofloxacin against S. aureus and its methicillin-resistant strains . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the NorA-mediated efflux of fluoroquinolones, reducing the efflux of ethidium bromide and increasing its accumulation . This strengthens its role as a NorA inhibitor. It also binds with the receptors of VEGF, EGF, BCl 2, Caspase-3, and Caspase-9 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in cell suspension cultures of Punarnava, this compound content and yield significantly increase when 2.5 µM Spermidine (SPD) is applied 6 days before harvesting .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on isoproterenol (ISO)-induced myocardial infarction (MI) in rats, this compound treatment significantly diminished the level of heart markers such as lactate dehydrogenase (LDH), troponin (TnT), creatine kinase (CK), and creatine kinase isoenzymes MB (CK-MB) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with the NorA bacterial efflux pump of Staphylococcus aureus and human P-glycoprotein , influencing the efflux of fluoroquinolones.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boeravinone B can be synthesized through various biotechnological methods. One notable method involves the use of polyamines such as putrescine, spermine, and spermidine as elicitors in cell suspension cultures of Boerhavia diffusa. The optimal conditions for the highest yield of this compound include treating the cultures with 2.5 micromolar spermidine six days before harvesting .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Boerhavia diffusa roots. The extraction process involves optimizing parameters such as extraction time, temperature, and solvent concentration. A high-performance thin-layer chromatography method has been developed for the simultaneous quantification and optimization of this compound and caffeic acid in the plant .

Chemical Reactions Analysis

Types of Reactions

Boeravinone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ethidium bromide for accumulation studies and various solvents such as formic acid, ethyl acetate, and toluene for extraction and separation processes .

Major Products Formed

The major products formed from the reactions involving this compound include its oxidized and reduced forms, which are studied for their enhanced bioactivity and therapeutic potential.

Comparison with Similar Compounds

Boeravinone B is unique due to its dual inhibitory action on bacterial efflux pumps and human P-glycoprotein. Similar compounds include other rotenoids such as deguelin and rotenone, which also exhibit antimicrobial and anti-inflammatory properties. this compound stands out for its enhanced bioavailability and bioefficacy in combination with antibiotics .

List of Similar Compounds

This compound’s unique combination of pharmacological activities and its potential for enhancing the efficacy of other therapeutic agents make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

6,9,11-trihydroxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-6,17-19,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVDYYFGAWQOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1O)OC3=C(C2=O)C4=CC=CC=C4OC3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317716
Record name Boeravinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114567-34-9
Record name Boeravinone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114567-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boeravinone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 114567-34-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of Boeravinone B?

A1: this compound has been shown to interact with various molecular targets, impacting different cellular processes. Some key targets include: * NF-κB: BB inhibits the NF-κB signaling pathway, reducing inflammation. [, , , ] * MAPK: BB modulates the MAPK pathway, influencing cell proliferation and differentiation. [] * PI3K/Akt: BB interacts with the PI3K/Akt pathway, affecting cell survival and growth. [] * NorA efflux pump: BB inhibits the NorA efflux pump in Staphylococcus aureus, enhancing the efficacy of antibiotics like ciprofloxacin. [] * P-glycoprotein (P-gp): BB inhibits P-gp, a transporter protein, potentially improving the bioavailability of certain drugs. [] * EGFR family receptors (EGFR and ErbB2): BB induces internalization and degradation of EGFR and ErbB2 in human colon cancer cells. [] * Caspase-3: BB demonstrates binding affinity to caspase-3, suggesting a potential role in apoptosis. []

Q2: How does this compound influence osteoclast differentiation?

A2: this compound inhibits osteoclast differentiation by downregulating the RANKL/RANK signaling pathway, which involves the NF-κB, MAPK, and PI3K/Akt pathways. This leads to the suppression of osteoclast-specific gene expression and ultimately inhibits bone resorption. []

Q3: What is the impact of this compound on gut microbiota in the context of myocardial infarction?

A3: Research suggests that BB can alleviate gut dysbiosis induced by myocardial infarction. It appears to achieve this by enhancing the Firmicutes-to-Bacteroidetes (F/B) ratio and maintaining the relative abundance of beneficial bacteria like Clostridium IV, Butyricicoccus, Clostridium XIVs, Akkermansia, and Roseburia. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H18O7, and its molecular weight is 366.35 g/mol. []

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data including UV, IR, ESI-MS, 1H-NMR, and 13C-NMR have been used to elucidate the structure of this compound. [, ]

Q6: How does the presence of a free hydroxyl group at the C-3 position of the C-methylisoflavone skeleton affect this compound's activity?

A6: Research indicates that a free hydroxyl group at the C-3 position of the C-methylisoflavone skeleton contributes to a stronger inhibitory activity against β-secretase. []

Q7: Has this compound been formulated to improve its bioavailability?

A7: Yes, a study explored a lipid-based formulation of a rotenoid-rich fraction from Boerhavia diffusa that contained this compound. This formulation, complexed with phosphatidylcholine, demonstrated enhanced anti-inflammatory activity and a higher plasma concentration of this compound compared to the non-complexed fraction. []

Q8: Which analytical techniques are commonly used to identify and quantify this compound?

A8: Several analytical methods are employed in this compound research, including: * High-performance thin-layer chromatography (HPTLC): Used for qualitative identification and quantitative analysis of BB in plant extracts and formulations. [, , ] * Reverse-phase high-performance liquid chromatography (RP-HPLC): Employed for separating and quantifying BB, often in conjunction with UV detection. [, , ] * Liquid chromatography-mass spectrometry (LC-MS/MS): Offers sensitive and specific quantification of BB, particularly in biological samples. []

Q9: What are the typical steps involved in isolating and characterizing this compound from Boerhavia diffusa?

A9: Isolation and characterization typically involve: 1. Extraction: Typically using solvents like methanol or ethanol. [, , ] 2. Fractionation: Using techniques like column chromatography to separate BB from other compounds. [, ] 3. Purification: Often achieved through techniques like semi-preparative HPLC. [] 4. Structure elucidation: Using spectroscopic methods like UV, IR, MS, and NMR. [, , ]

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